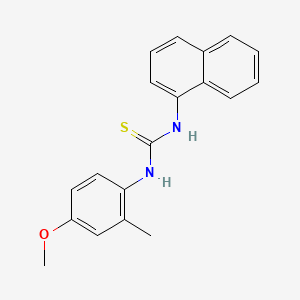
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, also known as MNAT, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MNAT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity by binding to the enzyme's catalytic domain. This binding results in a conformational change that prevents PKC from phosphorylating its substrate. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have antioxidant activity, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea is also relatively easy to synthesize, making it readily available for research. However, N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, including the development of more potent and selective inhibitors of PKC, the investigation of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as an anti-cancer agent in vivo, and the exploration of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand the full range of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's biochemical and physiological effects and to determine its safety and toxicity in vivo.
Métodos De Síntesis
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been synthesized through various methods, including the reaction of 4-methoxy-2-methylaniline with 1-naphthylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 1-naphthylamine in the presence of a base. These methods have been optimized to obtain high yields of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been studied for its potential use in various scientific applications, including as an inhibitor of protein kinase C (PKC) and as an anti-cancer agent. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity in vitro, which could have implications for the treatment of diseases such as cancer and diabetes. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have anti-cancer activity in vitro and in vivo, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKPHRULDJZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)
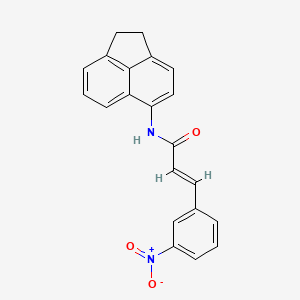
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)
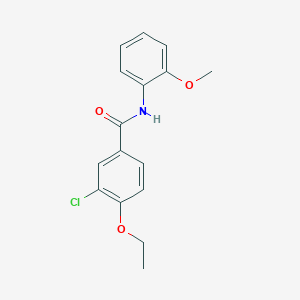
![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)
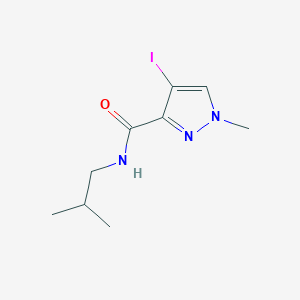
![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)
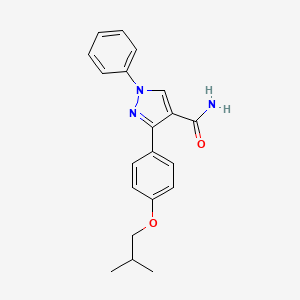
![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)
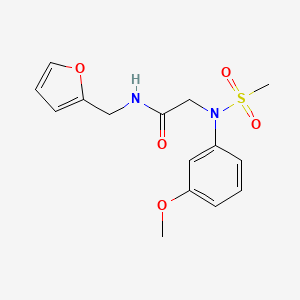
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)